N-[2-(tert-butylcarbamoyl)phenyl]-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
Description
6-ETHYL-N-{2-[(2-METHYL-2-PROPANYL)CARBAMOYL]PHENYL}-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives
Properties
Molecular Formula |
C26H27N3O4S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
N-[2-(tert-butylcarbamoyl)phenyl]-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C26H27N3O4S/c1-5-29-22-15-14-17(16-20(22)18-10-7-9-13-23(18)34(29,32)33)24(30)27-21-12-8-6-11-19(21)25(31)28-26(2,3)4/h6-16H,5H2,1-4H3,(H,27,30)(H,28,31) |
InChI Key |
ZKLRLFQRBUHFBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NC(C)(C)C)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-N-{2-[(2-METHYL-2-PROPANYL)CARBAMOYL]PHENYL}-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE typically involves multiple steps, including the formation of the thiazine ring and the introduction of the ethyl and carbamoyl groups. Common synthetic routes may involve:
Formation of the Thiazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The ethyl and carbamoyl groups can be introduced through substitution reactions using reagents such as ethyl halides and isocyanates.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-N-{2-[(2-METHYL-2-PROPANYL)CARBAMOYL]PHENYL}-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Ethyl halides, isocyanates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
6-ETHYL-N-{2-[(2-METHYL-2-PROPANYL)CARBAMOYL]PHENYL}-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-ETHYL-N-{2-[(2-METHYL-2-PROPANYL)CARBAMOYL]PHENYL}-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
6-ETHYL-N-{2-[(2-METHYL-2-PROPANYL)CARBAMOYL]PHENYL}-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE can be compared with other similar compounds, such as:
Dibenzo[c,e][1,2]thiazine Derivatives: Compounds with similar core structures but different functional groups.
Thiazine-Based Compounds: Other thiazine derivatives with varying biological activities.
Uniqueness
List of Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
